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Compound of Interest

Compound Name: 2,4-Diphenyl-1-butene

Cat. No.: B097700 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

2,4-diphenyl-1-butene, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and drug

development professionals who utilize spectroscopic techniques for structural elucidation and

synthesis of organic molecules. This document also outlines a common synthetic route and

provides generalized experimental protocols for acquiring the spectroscopic data.

Spectroscopic Data
The following sections present the predicted spectroscopic data for 2,4-diphenyl-1-butene.

These predictions are based on the analysis of its chemical structure and comparison with

spectroscopic data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 2,4-diphenyl-1-butene is expected to show distinct signals for the

vinyl, benzylic, and aromatic protons. The predicted chemical shifts (δ) in parts per million

(ppm) relative to tetramethylsilane (TMS) and their corresponding coupling patterns are

detailed in Table 1.
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

H-1a, H-1b (vinyl) 4.90 - 5.10 Multiplet 2H

H-3 2.50 - 2.70 Triplet 2H

H-4 2.80 - 3.00 Triplet 2H

Aromatic Protons 7.10 - 7.40 Multiplet 10H

Table 1: Predicted ¹H NMR Data for 2,4-Diphenyl-1-butene

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

The predicted chemical shifts for each carbon atom are presented in Table 2.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (=CH₂) ~114

C-2 (C=) ~146

C-3 (-CH₂-) ~40

C-4 (-CH₂-) ~36

C-ipso (Phenyl at C-2) ~142

C-ortho (Phenyl at C-2) ~128

C-meta (Phenyl at C-2) ~128

C-para (Phenyl at C-2) ~126

C-ipso (Phenyl at C-4) ~142

C-ortho (Phenyl at C-4) ~128

C-meta (Phenyl at C-4) ~128

C-para (Phenyl at C-4) ~126
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Table 2: Predicted ¹³C NMR Data for 2,4-Diphenyl-1-butene

Infrared (IR) Spectroscopy
The IR spectrum of 2,4-diphenyl-1-butene is expected to exhibit characteristic absorption

bands corresponding to its functional groups. The predicted significant peaks are listed in Table

3.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3080 - 3030 C-H stretch Aromatic & Vinylic

2925 - 2850 C-H stretch Aliphatic

1640 - 1600 C=C stretch Alkene & Aromatic

1495, 1450 C=C stretch Aromatic

990, 910 =C-H bend Monosubstituted alkene

750 - 700, 690 C-H bend Monosubstituted benzene

Table 3: Predicted Infrared (IR) Absorption Data for 2,4-Diphenyl-1-butene

Mass Spectrometry (MS)
The mass spectrum of 2,4-diphenyl-1-butene is expected to show a molecular ion peak and

several characteristic fragment ions. The predicted major fragments and their mass-to-charge

ratios (m/z) are outlined in Table 4.

m/z Proposed Fragment Ion Structural Formula

208 Molecular Ion [M]⁺ [C₁₆H₁₆]⁺

117 Tropylium ion [C₉H₉]⁺

91 Benzyl cation [C₇H₇]⁺

77 Phenyl cation [C₆H₅]⁺

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2,4-Diphenyl-1-butene
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Synthesis of 2,4-Diphenyl-1-butene
A common and effective method for the synthesis of 2,4-diphenyl-1-butene is through a Wittig

reaction. This reaction involves the formation of a phosphonium ylide from

benzyltriphenylphosphonium chloride, which then reacts with 1,3-diphenylpropan-2-one to yield

the desired alkene.
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Wittig reaction pathway for the synthesis of 2,4-Diphenyl-1-butene.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 2,4-diphenyl-
1-butene. Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 2,4-diphenyl-1-butene in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard

frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a sufficient number of scans should be

acquired to obtain a good signal-to-noise ratio.
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Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the TMS signal.

IR Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For a liquid sample, a thin film can be prepared between

two salt plates (e.g., NaCl or KBr).

Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹. A

background spectrum should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the major absorption bands and assign them to the corresponding

functional group vibrations.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate

the molecular ion and fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole or time-of-flight).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragment ions.
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General workflow for the spectroscopic analysis of 2,4-Diphenyl-1-butene.

To cite this document: BenchChem. [Spectroscopic and Synthetic Analysis of 2,4-Diphenyl-1-
butene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b097700#spectroscopic-data-for-2-4-diphenyl-1-
butene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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